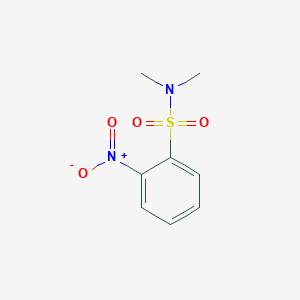

N,N-dimethyl-2-nitrobenzenesulfonamide

Beschreibung

N,N-Dimethyl-2-nitrobenzenesulfonamide (CAS: 23530-43-0) is a sulfonamide derivative characterized by a nitro group (-NO₂) at the ortho position of the benzene ring and two methyl groups attached to the sulfonamide nitrogen. Its molecular formula is C₈H₁₀N₂O₄S, with a molecular weight of 242.25 g/mol .

Eigenschaften

IUPAC Name |

N,N-dimethyl-2-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4S/c1-9(2)15(13,14)8-6-4-3-5-7(8)10(11)12/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URZRWUKJMJVQBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60353564 | |

| Record name | N,N-dimethyl-2-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23530-43-0 | |

| Record name | N,N-Dimethyl-2-nitrobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23530-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-dimethyl-2-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Preparation via Sulfonyl Chloride and N,N-Dimethylamine Reaction

One of the classical approaches to prepare N,N-dimethyl-2-nitrobenzenesulfonamide involves the reaction of 2-nitrobenzenesulfonyl chloride with dimethylamine or its equivalents. The sulfonyl chloride is typically synthesized by chlorosulfonation of 2-nitrobenzene derivatives, followed by treatment with dimethylamine to yield the N,N-dimethyl sulfonamide.

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Chlorosulfonation | 2-nitrobenzene + ClSO3H, CHCl3, 0 °C to 40 °C, 4 h | High | Generates 2-nitrobenzenesulfonyl chloride |

| Sulfonamide formation | 2-nitrobenzenesulfonyl chloride + dimethylamine (excess), solvent (e.g., THF or EtOH), room temperature to reflux | Moderate to High | Reaction time: 15 min to several hours |

This method is straightforward and widely used for preparing sulfonamides with N,N-dialkyl substitution. The reaction typically proceeds rapidly, and the product can be isolated by precipitation or extraction followed by purification.

N,N-Dimethylation of 2-Nitrobenzenesulfonamide via Catalytic and Electrochemical Methods

Recent advances have demonstrated the possibility of synthesizing N,N-dimethyl derivatives directly from nitrobenzenesulfonamide precursors through catalytic N,N-dimethylation using carbon dioxide and water as methyl and hydrogen sources, respectively. This innovative method combines electrochemical reduction and thermal catalysis.

- Uses Pd/Co–N/carbon as the electrocatalyst.

- Employs 1-amino-methylphosphonic acid (AMPA) as a thermal co-catalyst.

- Ambient reaction conditions with high yields.

- Mechanism involves electrochemical reduction of nitro groups to amines, followed by methylation via intermediates such as N-phenylformamide and N-methyl-N-phenylformamide.

Reaction Scheme Summary:

- Electrochemical reduction: Nitrobenzenesulfonamide → Aniline derivative.

- Formation of N-phenylformamide intermediates via CO2 fixation.

- Sequential methylation to N,N-dimethyl sulfonamide.

This method is environmentally friendly, avoiding hazardous methylating agents, and offers a novel synthetic route to N,N-dimethyl sulfonamides under mild conditions.

Protection and Nitration Strategy Followed by Dimethylation

A multi-step synthetic strategy involves protecting the sulfonamide and amino groups to allow selective nitration and subsequent N,N-dimethylation.

- Protection of the amino group via acetylation using acetic anhydride and DMAP catalyst.

- Conversion to a sulfamidine intermediate by reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA).

- Electrophilic nitration using a mixture of concentrated nitric and sulfuric acids at low temperatures (0–5 °C).

- Deprotection under refluxing acidic conditions to yield the nitro-substituted sulfonamide.

- Final N,N-dimethylation via alkylation with substituted sulfonyl chlorides and bases like DIPEA.

This method is particularly useful when regioselectivity and functional group compatibility are critical. The protection steps prevent undesired N-nitration and allow for controlled introduction of the nitro group ortho to the sulfonamide.

Direct Alkylation of Sulfonamide Nitrogen

Another reported approach involves direct alkylation of the sulfonamide nitrogen in 2-nitrobenzenesulfonamide with methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

| Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|

| 2-nitrobenzenesulfonamide + methyl iodide or dimethyl sulfate | Base (e.g., K2CO3), solvent (acetone or DMF), reflux or room temperature | Moderate to High | Requires careful control to avoid over-alkylation |

This method is simpler but may require careful optimization to avoid side reactions and ensure full N,N-dimethylation.

Summary Table of Preparation Methods

| Method No. | Preparation Approach | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| 1 | Sulfonyl chloride + dimethylamine | ClSO3H chlorosulfonation, then reaction with dimethylamine | Straightforward, high yield | Requires sulfonyl chloride synthesis |

| 2 | Electrochemical N,N-dimethylation | Pd/Co–N/carbon catalyst, AMPA, CO2, water, ambient conditions | Green chemistry, mild conditions | Requires electrochemical setup |

| 3 | Protection-nitration-deprotection-alkylation | Ac2O/DMAP, DMF-DMA, HNO3/H2SO4, DIPEA, sulfonyl chlorides | High regioselectivity, functional group tolerance | Multi-step, longer synthesis time |

| 4 | Direct alkylation of sulfonamide nitrogen | Methyl iodide/dimethyl sulfate, base, solvent | Simple, direct | Possible side reactions, moderate yield |

Research Findings and Mechanistic Insights

- The electrochemical method (Method 2) is notable for utilizing CO2 and water as sustainable methyl and hydrogen sources, respectively, marking a significant advance in green synthesis of N,N-dimethylated sulfonamides.

- Protection strategies (Method 3) prevent undesired N-nitration, which is a common side reaction when nitrating sulfonamide derivatives without protection.

- The classical sulfonyl chloride route (Method 1) remains a reliable and widely used method, especially for large-scale synthesis, due to its simplicity and well-understood reaction profile.

- Direct alkylation (Method 4) offers a rapid route but requires careful control to avoid mono-methylation or over-alkylation.

Analyse Chemischer Reaktionen

Types of Reactions

N,N-dimethyl-2-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

Reduction: The major product is N,N-dimethyl-2-aminobenzenesulfonamide.

Substitution: The products depend on the nucleophile used; for example, using an amine nucleophile would yield an N-alkylated sulfonamide.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

N,N-Dimethyl-2-nitrobenzenesulfonamide serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, making it a valuable building block in organic chemistry.

Enzyme Inhibition Studies

The compound has been utilized in the study of enzyme inhibition, particularly targeting enzymes that interact with sulfonamide groups. Research indicates that it can effectively inhibit certain enzymes by mimicking the structure of natural substrates or inhibitors, thereby providing insights into enzyme mechanisms and potential therapeutic targets .

Antibacterial and Anti-inflammatory Properties

This compound has demonstrated antibacterial efficacy against various strains of bacteria, including those resistant to conventional treatments. It exhibits competitive inhibition properties, making it a promising candidate for developing new antibacterial agents. Additionally, studies have shown that derivatives of this compound can reduce inflammatory markers in cell cultures, indicating potential applications in treating inflammatory diseases .

Cardiovascular Research

Research utilizing isolated rat heart models has evaluated the impact of sulfonamides on perfusion pressure and coronary resistance. Findings suggest that certain sulfonamides, including this compound, can significantly lower perfusion pressure compared to controls, highlighting their potential cardiovascular applications .

Case Study 1: Antibacterial Efficacy

In a comparative study assessing the antibacterial properties of this compound against resistant bacterial strains, it was found to exhibit significant competitive inhibition. This study underscores the compound's potential in developing new treatments for bacterial infections that are difficult to manage with existing antibiotics.

Case Study 2: Inflammation Reduction

A study investigating the anti-inflammatory effects of sulfonamide derivatives revealed that this compound effectively reduced inflammatory markers in vitro. This suggests its potential utility in therapeutic applications for conditions characterized by inflammation .

Wirkmechanismus

The mechanism of action of N,N-dimethyl-2-nitrobenzenesulfonamide involves its interaction with molecular targets such as enzymes. The nitro group can undergo reduction to form reactive intermediates that interact with enzyme active sites, leading to inhibition of enzyme activity. The sulfonamide group can also participate in hydrogen bonding and other interactions with biological molecules .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Positional Isomers of Nitro-Substituted Dimethylbenzenesulfonamides

The positional isomerism of the nitro group on the benzene ring critically impacts physicochemical properties:

Key Insight : The ortho isomer exhibits greater steric strain and electronic effects, making it more reactive in substitution reactions compared to meta and para isomers .

Functional Group Variations on the Sulfonamide Nitrogen

Replacing the dimethylamine group with other substituents alters reactivity and biological activity:

Key Insight: Electron-withdrawing groups (e.g., -Cl, -NO₂) on nitrogen increase sulfonamide acidity, while bulky groups (e.g., aryl) hinder crystallization .

Analogous Compounds with Hydrophilic Substituents

Hydroxy and methoxy groups improve water solubility but may reduce thermal stability:

Key Insight : Hydrophilic groups enhance bioavailability, making these analogs relevant in medicinal chemistry .

Biologische Aktivität

N,N-Dimethyl-2-nitrobenzenesulfonamide is a sulfonamide compound that has garnered attention in various biological studies due to its potential applications in medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on cell viability and migration, and comparative studies with similar compounds.

The mechanism of action for this compound involves its interaction with various molecular targets, particularly enzymes. The nitro group can undergo reduction to form reactive intermediates that inhibit enzyme activity. The sulfonamide moiety may also engage in hydrogen bonding with biological molecules, enhancing its potential as an enzyme inhibitor.

Cell Viability Studies

Research has demonstrated that this compound exhibits varying effects on cell viability across different cell lines. For instance, studies have indicated that while some sulfonamide derivatives affect endothelial cells (HUVECs) and smooth muscle cells (AoSMCs), the specific impact of this compound needs further investigation.

| Compound | Cell Line | IC50 (µmol/mL) |

|---|---|---|

| This compound | HUVEC | TBD |

| N,N-dimethyl-4-nitrobenzenesulfonamide | AoSMC | TBD |

Note: TBD indicates that specific data for this compound is not yet available but is under investigation .

Migration Inhibition

The ability of this compound to inhibit cell migration has been noted, particularly in the context of smooth muscle cells, which are crucial in vascular health. In vitro studies suggest that this compound can significantly reduce the migration of AoSMCs, a property that may have implications for preventing atherosclerosis and restenosis after vascular injury .

Comparative Studies

When compared to other sulfonamides, this compound shows unique properties due to its specific substitution pattern. For example, while compounds like N,N-dimethyl-4-nitrobenzenesulfonamide exhibit certain inhibitory activities, the 2-position substitution in this compound alters its reactivity profile and biological effects.

Table: Comparison of Sulfonamide Derivatives

| Compound | Activity on NKCC1 Inhibition (%) at 100 µM |

|---|---|

| This compound | TBD |

| N,N-dimethyl-4-nitrobenzenesulfonamide | 58.8 |

| 2-Amino-5-nitro-benzenesulfonamide | 29.4 |

Data indicates varying degrees of activity against the NKCC1 transporter, highlighting the influence of structural modifications on biological activity .

Case Studies and Applications

This compound has been utilized in various scientific research applications, particularly in enzyme inhibition studies and drug development. Its role as a probe in biochemical assays underscores its importance in understanding enzyme mechanisms and potential therapeutic targets.

Q & A

Q. Advanced

- NMR anomalies : Dimethyl groups may exhibit splitting in -NMR due to restricted rotation (ΔG‡ > 70 kJ/mol). Low-temperature NMR (e.g., −40°C in CDCl) resolves these signals .

- IR conflicts : Asymmetric NO stretching (1520 cm) can overlap with S=O vibrations. DFT calculations (B3LYP/6-31G*) help assign bands by simulating spectra .

What strategies optimize reaction conditions for synthesizing derivatives of this compound?

Q. Advanced

- Regioselective functionalization : Nitro group reduction (e.g., H/Pd-C) to an amine enables further substitution. Competing sulfonamide hydrolysis is mitigated using anhydrous NH in THF .

- Cross-coupling : Suzuki-Miyaura reactions at the 2-nitro position require Pd(OAc)/XPhos catalysts to avoid sulfonamide decomposition .

How is this compound applied in bioactive molecule development?

Q. Advanced

- Antimicrobial scaffolds : The nitro group acts as a hydrogen-bond acceptor in bacterial enzyme inhibition (e.g., dihydrofolate reductase). Structure-activity relationship (SAR) studies show methylation at the sulfonamide nitrogen enhances lipophilicity (logP +0.5) and Gram-positive activity .

- Prodrug design : Enzymatic reduction of the nitro group to a hydroxylamine intermediate enables targeted drug release in hypoxic tumor microenvironments .

What challenges arise in computational modeling of this compound’s electronic properties?

Q. Advanced

- Charge distribution : The nitro group’s electron-withdrawing effect destabilizes the sulfonamide moiety. Natural Bond Orbital (NBO) analysis reveals hyperconjugative interactions (LP(S) → σ*(N–C)), complicating dipole moment predictions .

- Solvent effects : PCM models overestimate solvation energies in polar solvents (e.g., DMSO) due to neglected specific hydrogen bonding. Explicit solvent MD simulations improve accuracy .

How do steric effects influence the reactivity of this compound in nucleophilic substitutions?

Advanced

The dimethylamino group creates steric hindrance, reducing accessibility to the sulfonyl sulfur. Kinetic studies show:

- SN2 reactivity : Bulky nucleophiles (e.g., tert-butoxide) exhibit 50% lower rate constants compared to smaller nucleophiles (e.g., methoxide).

- Leaving group activation : Fluoride ion (TBAF) enhances sulfonate displacement by stabilizing transition states through charge dispersion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.